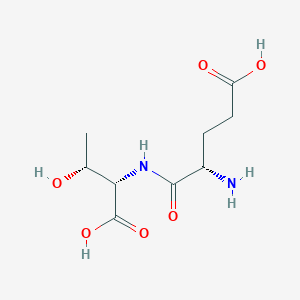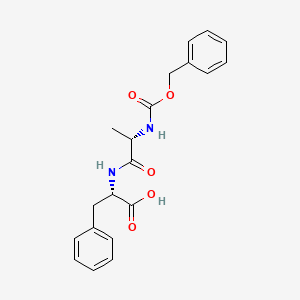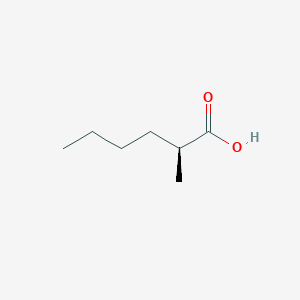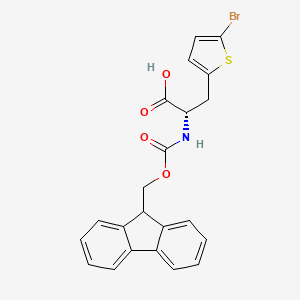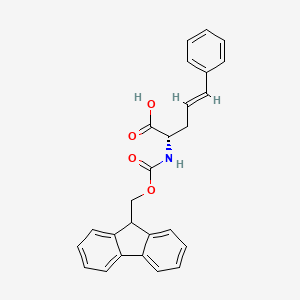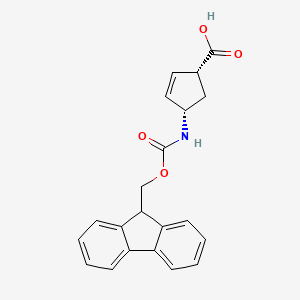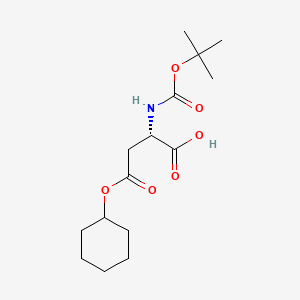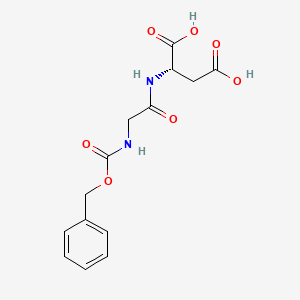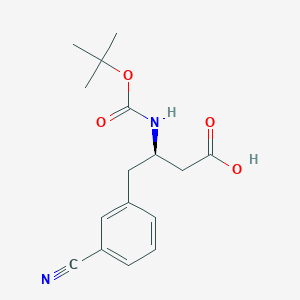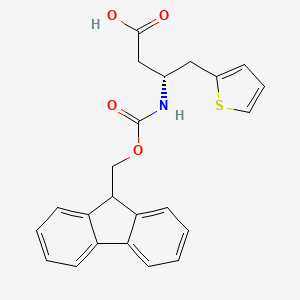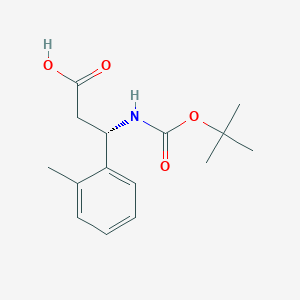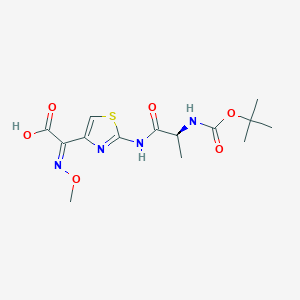
Boc-L-Alanyl oxamidine acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-L-Alanyl oxamidine acid is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a derivative of oxamidine, a class of compounds known for their antiviral, antiparasitic, and anticancer properties. This compound is often used as an intermediate in the synthesis of biologically active molecules and as a temporary protecting group in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The final product is obtained through purification steps such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of Boc-L-Alanyl oxamidine acid may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions: Boc-L-Alanyl oxamidine acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides or other derivatives.
Reduction: Reduction reactions can convert the oxamidine moiety to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of oxamidine and amino acids, which can be further utilized in the synthesis of complex molecules .
科学的研究の応用
Boc-L-Alanyl oxamidine acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other biologically active compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Due to its antiviral, antiparasitic, and anticancer properties, it is investigated for potential therapeutic applications.
Industry: this compound is employed in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Boc-L-Alanyl oxamidine acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites. Upon deprotection, the active oxamidine moiety can exert its effects by binding to target proteins and altering their activity .
類似化合物との比較
Boc-L-Alanine: Another Boc-protected amino acid used in peptide synthesis.
Oxamidine Derivatives: Compounds with similar oxamidine moieties, known for their biological activities.
Uniqueness: Boc-L-Alanyl oxamidine acid stands out due to its dual functionality, combining the protective Boc group with the biologically active oxamidine moiety. This unique combination allows for versatile applications in both synthetic chemistry and biological research.
特性
IUPAC Name |
(2E)-2-methoxyimino-2-[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O6S/c1-7(15-13(22)24-14(2,3)4)10(19)17-12-16-8(6-25-12)9(11(20)21)18-23-5/h6-7H,1-5H3,(H,15,22)(H,20,21)(H,16,17,19)/b18-9+/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQBZAQDZRIQNC-CUBCEWPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
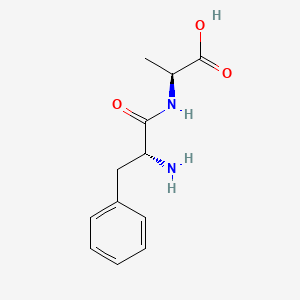
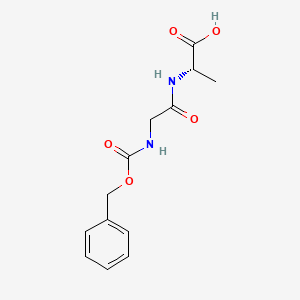
![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)
